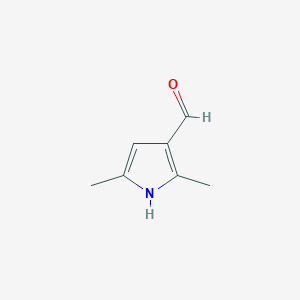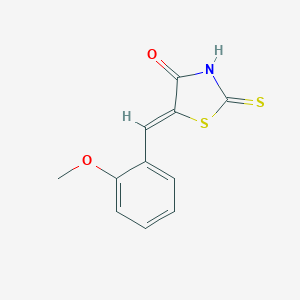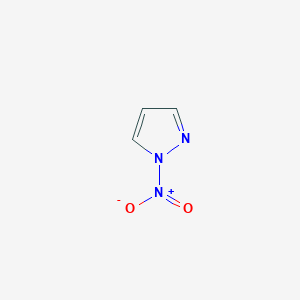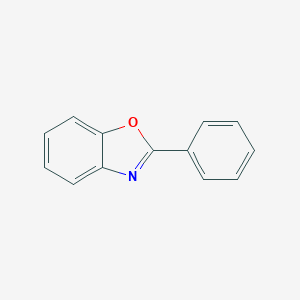![molecular formula C24H19F2N3 B188960 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine CAS No. 77796-14-6](/img/structure/B188960.png)
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzazepines, which are known to have a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, pain, and other neurological functions. It has also been shown to have an affinity for the dopamine D2 receptor, which is implicated in the pathophysiology of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, suggesting its potential as an analgesic and anti-inflammatory agent. It has also been shown to reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting its potential as a therapeutic agent for these conditions.
Advantages and Limitations for Lab Experiments
One advantage of 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is its broad range of biological activities, which make it a versatile compound for scientific research. Additionally, its synthesis method has been optimized to produce high yields of the compound with good purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several potential future directions for research on 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine. One direction is to further investigate its mechanism of action to better understand how it produces its biological effects. Another direction is to explore its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its potential as an analgesic and anti-inflammatory agent could be further investigated. Finally, its potential as an anxiolytic agent could be explored in more detail.
Synthesis Methods
The synthesis of 1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine involves the reaction of 4-fluorophenylhydrazine with 1-benzyl-1H-1,2,3-triazole-4-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with sodium borohydride and trifluoroacetic acid to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine has shown potential applications in scientific research. It has been studied for its biological activities, including its anti-inflammatory, analgesic, and anxiolytic effects. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
| 77796-14-6 | |
Molecular Formula |
C24H19F2N3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
InChI |
InChI=1S/C24H19F2N3/c25-18-8-6-17(7-9-18)20-12-13-23-27-28-24(14-16-4-2-1-3-5-16)29(23)22-15-19(26)10-11-21(20)22/h1-11,15,20H,12-14H2 |
InChI Key |
SKMSJYQFUZGGJN-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)CC5=CC=CC=C5 |
Canonical SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)


![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)

![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)



